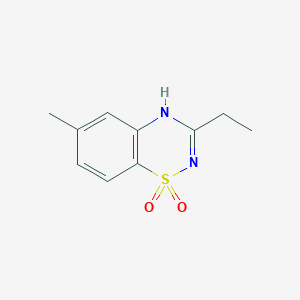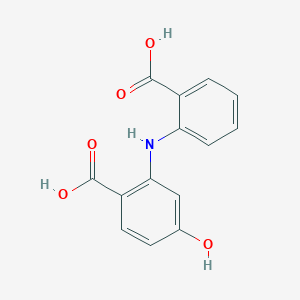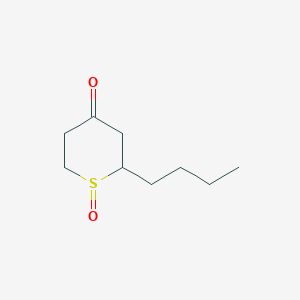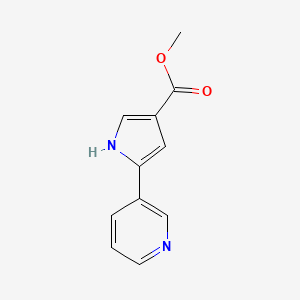![molecular formula C14H4F9NO2 B14371396 N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide CAS No. 90251-13-1](/img/structure/B14371396.png)
N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide typically involves the following steps:
Formation of the Pentafluorophenoxy Group: This can be achieved through the reaction of pentafluorophenol with a suitable halogenated precursor under basic conditions.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a tetrafluorobenzene derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the fluorinated aromatic rings, potentially leading to defluorination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide oxides.
Reduction: Defluorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Shares the tetrafluorophenyl group but differs in functional groups.
Pentafluorophenol: Contains the pentafluorophenoxy group but lacks the acetamide functionality.
Uniqueness
N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide is unique due to the combination of both tetrafluorophenyl and pentafluorophenoxy groups, which impart distinct chemical properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90251-13-1 |
|---|---|
Formule moléculaire |
C14H4F9NO2 |
Poids moléculaire |
389.17 g/mol |
Nom IUPAC |
N-[2,3,4,5-tetrafluoro-6-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H4F9NO2/c1-2(25)24-12-8(20)4(16)7(19)11(23)14(12)26-13-9(21)5(17)3(15)6(18)10(13)22/h1H3,(H,24,25) |
Clé InChI |
LIAIFUDHKXOVBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C(=C1F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)

![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)






![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)


phosphanium iodide](/img/structure/B14371387.png)
